molecular formula C8H9NO B1581754 Indolin-6-OL CAS No. 4770-37-0

Indolin-6-OL

Cat. No. B1581754
CAS RN: 4770-37-0
M. Wt: 135.16 g/mol
InChI Key: JWLQULBRUJIEHY-UHFFFAOYSA-N
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Description

Indolin-6-OL is a compound with the molecular formula C8H9NO . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of Indolin-6-OL consists of a nitrogen-based heterocyclic scaffold . The molecular weight is 135.17 .


Chemical Reactions Analysis

Indoles, which include Indolin-6-OL, are versatile and common nitrogen-based heterocyclic scaffolds. They are frequently used in the synthesis of various organic compounds .


Physical And Chemical Properties Analysis

Indolin-6-OL has a density of 1.2±0.1 g/cm3 and a boiling point of 302.4±31.0 °C at 760 mmHg . It also has a molar refractivity of 39.0±0.3 cm3 .

Scientific Research Applications

1. Treatment of Ischemic Stroke

  • Summary of Application : Indoline derivatives have been designed, synthesized, and biologically evaluated as multifunctional neuroprotective agents for battling ischemic stroke .
  • Methods of Application : In antioxidant assay, all compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells . Some compounds significantly elevated the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage .
  • Results or Outcomes : Among the tested compounds, 7i, 7j, and 7r exerted comparable neuroprotective effects to ifenprodil, and exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . At the concentrations of 0.1, 1, and 10 μM, 7i, 7j, and 7r dose-dependently lowered the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .

2. Broad Spectrum Biological Activities

  • Summary of Application : Indole derivatives, which include indoline, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application : The methods of application vary depending on the specific biological activity being targeted. For example, for antiviral activity, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Results or Outcomes : The outcomes also vary depending on the specific biological activity. For example, for antiviral activity, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

3. Anti-tumor

  • Summary of Application : Indoline structures have been fully developed as antibiotics, and the activities on anti-tumor are mainly studied now .
  • Methods of Application : The methods of application vary depending on the specific type of cancer being targeted. The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .
  • Results or Outcomes : With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects .

4. Anti-bacterial

  • Summary of Application : Indoline-related alkaloids have been fully developed as antibiotics .
  • Methods of Application : The methods of application vary depending on the specific type of bacteria being targeted. The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .
  • Results or Outcomes : With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects .

5. Cardiovascular Diseases

  • Summary of Application : Indoline structures have been used to treat cardiovascular diseases .
  • Methods of Application : The methods of application vary depending on the specific type of cardiovascular disease being targeted. The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .
  • Results or Outcomes : With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects .

6. Anti-inflammatory and Analgesic

  • Summary of Application : Indoline structures have been used as anti-inflammatory and analgesic drugs .
  • Methods of Application : The methods of application vary depending on the specific type of inflammation or pain being targeted. The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .
  • Results or Outcomes : With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects .

7. Anti-hypertension

  • Summary of Application : Indoline structures have been used to treat hypertension .
  • Methods of Application : The methods of application vary depending on the specific type of hypertension being targeted. The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .
  • Results or Outcomes : With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects .

8. Cardiovascular Protection

  • Summary of Application : Indoline structures have been used for cardiovascular protection .
  • Methods of Application : The methods of application vary depending on the specific type of cardiovascular disease being targeted. The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .
  • Results or Outcomes : With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects .

9. Antibiotics

  • Summary of Application : Indoline-related alkaloids have been fully developed as antibiotics .
  • Methods of Application : The methods of application vary depending on the specific type of bacteria being targeted. The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .
  • Results or Outcomes : With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects .

Safety And Hazards

Safety information for Indolin-6-OL includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 .

properties

IUPAC Name

2,3-dihydro-1H-indol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9-10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLQULBRUJIEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335320
Record name 6-Hydroxyindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolin-6-OL

CAS RN

4770-37-0
Record name 6-Hydroxyindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indolin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred mixture of 5.8 g of the crude acid above, 65 ml of methanol was added dropwise 5 ml of trifluoromethanesulfonic acid. This mixture was stirred and heated under reflux for 12 hr when TLC (silica gel developed with HOAc/MeOH/CH2Cl2 1:5:45 or 10% triethylamine in ethanol) showed little starting material left. The reaction mixture was cooled, diluted with 75 ml of saturated sodium bicarbonate solution and cooled overnight in the refrigerator. The solid was collected to give 4.3 g of still damp black material. This solid was chromatographed on 100 ml of silica gel packed in 5% methanol/methylene chloride. Elution with 200 ml of 10% methanol/methylene chloride gave 2.7 g (theory from 6-hydroxy indoline 5: 5.46 g or 49% for the two steps) of impure product.
[Compound]
Name
crude acid
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
HOAc MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
9
Citations
C Doebelin, R Patouret, RD Garcia‐Ordonez… - …, 2016 - Wiley Online Library
… Indolin-6-ol 25: The title compound was prepared according to General Procedure A from 6-… 1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-6-ol 26: To the solution of indolin-6-ol 25 (240 …
J Cheng, Z Yan, X Li, C Liu, L Tong, X Lyu… - Journal of Molecular …, 2024 - Elsevier
Overactivation of NIK led to increased transcriptional activity of NF-κB2, which was associated with human metabolic diseases, immunological disorders, and cancer. Therefore, NIK …
Number of citations: 0 www.sciencedirect.com
H Zhang, X Fang, Q Meng, Y Mao, Y Xu, T Fan… - European Journal of …, 2018 - Elsevier
… Indolin-6-ol 9 was prepared according to a modified Leimgruber-Batcho indole synthesis [54]. Commercially available 4-methyl-3-nitrophenol was protected with a benzyl group to …
Number of citations: 7 www.sciencedirect.com
RR Reddy, K Adlak, P Ghorai - The Journal of Organic Chemistry, 2017 - ACS Publications
An efficient catalyst-free synthesis of 6-hydroxy indoles from carboxymethyl cyclohexadienones and primary amines has been developed. The aza-Michael addition of the in situ formed …
Number of citations: 10 pubs.acs.org
Y Shiraishi, S Takagi, K Yomo, T Hirai - ACS omega, 2021 - ACS Publications
The synthesis of spiropyran dyes exhibiting solvent-driven isomerization even in the dark condition is an important subject for the design of optical materials. A conventional synthesis …
Number of citations: 2 pubs.acs.org
SC Collins - 2016 - dspace.mit.edu
The ability to introduce therapeutic at a specified location and time to a healing traumatic wound deep within the body by external non-invasive stimulus could provide great long-term …
Number of citations: 0 dspace.mit.edu
R Byrne, F Benito-Lopez, G Wallace, D Officer… - 2009 - doras.dcu.ie
‘Sensornets’ are large-scale distributed sensing networks comprised of many small sensing devices equipped with memory, processors, and short-range wireless communications …
Number of citations: 4 doras.dcu.ie
E Epstein - 2018 - core.ac.uk
The field of mechanochemistry is on many levels inspired by biology, which harnesses mechanical energy to trigger a variety of chemical functions including regulating the flux of ions …
Number of citations: 2 core.ac.uk
S Mollick, Y Zhang, W Kamal, M Tricarico… - arXiv preprint arXiv …, 2022 - arxiv.org
Organic photoswitchable molecules have struggled in solid state form to fulfill their remarkable potential, in terms of photoswitching performance and long-term stability when compared …
Number of citations: 2 arxiv.org

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